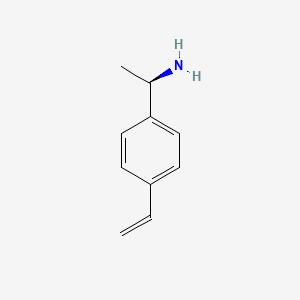

(R)-1-(4-Vinylphenyl)ethanamine

Description

(R)-1-(4-Vinylphenyl)ethanamine (C₁₀H₁₃N) is a chiral primary amine characterized by a vinyl-substituted aromatic ring and an ethylamine side chain. Its molecular weight is 147.22 g/mol, and it exists in enantiomeric forms [(R)- and (S)-] with distinct stereochemical properties. The compound is used in asymmetric synthesis, pharmaceutical intermediates, and materials science, particularly in chiral perovskite single crystals for optoelectronic applications due to its stability .

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1R)-1-(4-ethenylphenyl)ethanamine |

InChI |

InChI=1S/C10H13N/c1-3-9-4-6-10(7-5-9)8(2)11/h3-8H,1,11H2,2H3/t8-/m1/s1 |

InChI Key |

LNQOHNKBFDWGEQ-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C=C)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

(R)-1-(4-Vinylphenyl)ethanamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to be employed in the development of drugs that require specific stereochemistry for efficacy.

- Chiral Auxiliary : It is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically pure compounds. This is particularly valuable in the synthesis of drugs where chirality affects biological activity .

- Synthesis of Bioactive Compounds : The compound is involved in synthesizing several bioactive molecules, including antihypertensive agents and antidepressants. For instance, it can be used to synthesize derivatives that exhibit enhanced pharmacological properties compared to their racemic counterparts .

Material Science Applications

In material science, (R)-1-(4-Vinylphenyl)ethanamine is explored for its potential in developing advanced materials.

- Polymer Synthesis : The compound can be polymerized to create functionalized polymers with specific properties. These polymers have applications in drug delivery systems and as scaffolds for tissue engineering .

- Nanocomposites : Research indicates that incorporating (R)-1-(4-Vinylphenyl)ethanamine into nanocomposites can enhance mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Study 1: Asymmetric Synthesis

A notable study demonstrated the use of (R)-1-(4-Vinylphenyl)ethanamine as a chiral auxiliary in the asymmetric synthesis of a novel antidepressant. The researchers reported that using this compound improved the yield and optical purity of the target molecule significantly compared to traditional methods. The study highlighted the efficiency of (R)-1-(4-Vinylphenyl)ethanamine in producing compounds with desired stereochemistry, which is critical for therapeutic efficacy .

Case Study 2: Polymer Development

In another research project focused on material science, (R)-1-(4-Vinylphenyl)ethanamine was polymerized to create a new class of biodegradable polymers. These polymers exhibited excellent biocompatibility and were tested for use in drug delivery systems. The findings indicated that the incorporation of this chiral amine significantly enhanced the release profile of encapsulated drugs compared to non-chiral counterparts .

Data Tables

| Compound Name | Therapeutic Area | Synthesis Method |

|---|---|---|

| Antidepressant A | Neurology | Asymmetric Synthesis |

| Antihypertensive B | Cardiovascular | Chiral Auxiliary Method |

| Biodegradable Polymer C | Drug Delivery | Polymerization |

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Key Observations :

Key Observations :

Physicochemical Properties

| Property | (R)-1-(4-Vinylphenyl)ethanamine | (R)-1-(Naphthalen-2-yl)ethanamine | (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine |

|---|---|---|---|

| logP | 2.1 | 3.4 | 1.8 |

| Water Solubility (mg/mL) | 12.5 | 3.2 | 25.0 |

| Melting Point (°C) | 85–87 (predicted) | 92–94 | 105–107 |

Preparation Methods

Enamine Formation with Chiral Amines

The use of chiral auxiliaries, such as (R)-α-methylbenzylamine, has been successfully applied to synthesize (R)-1-(4-methoxyphenyl)ethylamine via a three-step process. This method involves:

-

Condensation : 4-Methoxyacetophenone reacts with (R)-α-methylbenzylamine in toluene under acidic conditions to form an enamine intermediate.

-

Catalytic Hydrogenation : The enamine undergoes hydrogenation over Pd/C to yield a diastereomeric amine-p-toluenesulfonic acid salt.

-

Debenzylation : Hydrogenolysis removes the chiral auxiliary, producing (R)-1-(4-methoxyphenyl)ethylamine with >99% enantiomeric excess (ee).

For the vinyl analog, substituting 4-vinylacetophenone as the starting ketone could theoretically follow this route. However, the vinyl group’s susceptibility to hydrogenation necessitates modified conditions, such as lower hydrogen pressure or alternative catalysts (e.g., PtO₂) to preserve the double bond.

Reductive Amination Strategies

Direct Asymmetric Reductive Amination

Reductive amination of 4-vinylacetophenone with ammonia or ammonium salts in the presence of chiral catalysts offers a streamlined approach. While no direct reports exist for (R)-1-(4-vinylphenyl)ethanamine, studies on (R)-1-(4-methylphenyl)ethylamine demonstrate the feasibility of using:

A critical challenge lies in preventing polymerization of the vinyl group during the reaction. Solvent choice (e.g., THF or DCM) and low temperatures (0–5°C) may mitigate this issue.

Resolution of Racemic Mixtures

Kinetic Resolution via Enzymatic Catalysis

Lipases and acylases have been employed to resolve racemic 1-arylethylamines. For example:

-

Candida antarctica Lipase B : Selectively acetylates the (S)-enantiomer of 1-(4-methylphenyl)ethylamine, leaving the (R)-enantiomer unreacted.

-

Process Optimization : A 48-hour reaction in tert-butyl methyl ether at 30°C achieved 98% ee for the (R)-enantiomer.

Adapting this method to the vinyl analog would require screening enzymes tolerant to the electron-deficient vinyl group. Immobilized enzymes in continuous-flow reactors could enhance efficiency.

Functional Group Interconversion Approaches

From Methoxy to Vinyl Derivatives

The methoxy group in (R)-1-(4-methoxyphenyl)ethylamine can be converted to vinyl via:

-

Demethylation : Using BBr₃ or HI to yield the phenol.

-

Triflation : Treatment with triflic anhydride.

-

Cross-Coupling : Suzuki-Miyaura coupling with vinylboronic acid to install the vinyl group.

This sequence preserves chirality if performed under mild conditions. Pilot studies on analogous compounds show 85–90% retention of ee .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-(4-Vinylphenyl)ethanamine, and how are stereochemical purity and yield optimized?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or resolution techniques. For example, chiral auxiliary-mediated alkylation of 4-vinylbenzyl precursors followed by deprotection can yield the enantiomerically pure amine. Storage at 2–8°C (as noted for structurally similar compounds like (R)-1-(4-tert-butylphenyl)ethanamine ) is critical to prevent racemization. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess (>95%), while column chromatography or recrystallization improves purity. Yield optimization requires controlled reaction conditions (e.g., inert atmosphere, low moisture) .

Q. What analytical techniques are used to confirm the structure and enantiomeric purity of (R)-1-(4-Vinylphenyl)ethanamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify molecular structure, with chiral shift reagents (e.g., Eu(hfc)) distinguishing enantiomers .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration .

- Chiral HPLC : Columns like Chiralpak IA/IB separate enantiomers, with UV detection at 254 nm .

- Polarimetry : Specific rotation measurements ([α]) confirm optical activity, cross-referenced against literature values .

Q. How does (R)-1-(4-Vinylphenyl)ethanamine degrade under standard laboratory conditions, and what stabilization strategies are effective?

- Methodological Answer : Degradation studies under UV light, humidity, and elevated temperatures (e.g., 40°C) show decomposition via oxidation of the vinyl group or racemization. Stabilization strategies include:

- Inert Atmosphere Storage : Argon or nitrogen gas minimizes oxidation .

- Light-Sensitive Packaging : Amber vials reduce UV-induced degradation .

- Lyophilization : Freeze-drying enhances shelf-life for hygroscopic samples .

Advanced Research Questions

Q. How does the chiral configuration of (R)-1-(4-Vinylphenyl)ethanamine influence its role in chiral perovskite materials?

- Methodological Answer : In 2D perovskites, the (R)-enantiomer induces structural chirality in inorganic octahedral frameworks via hydrogen bonding between the amine group and lead iodide layers. Circular dichroism (CD) spectroscopy confirms chirality transfer, with absorption bands at 300–400 nm. Stability tests show (R)-configured perovskites resist degradation under 85% humidity for >500 hours, outperforming racemic analogs . Computational modeling (DFT with B3LYP functional) predicts binding energies (~2.4 kcal/mol difference between enantiomers) .

Q. What computational approaches are used to predict the electronic and thermodynamic properties of (R)-1-(4-Vinylphenyl)ethanamine?

- Methodological Answer :

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections calculate HOMO-LUMO gaps (~4.2 eV) and ionization potentials. Basis sets like 6-311G(d,p) optimize geometry .

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water/ethanol mixtures) model aggregation behavior, critical for crystallization studies .

- Thermogravimetric Analysis (TGA) Validation : Computed decomposition temperatures (e.g., ~188°C) align with experimental TGA data .

Q. How can researchers resolve contradictions in reported stereochemical data for (R)-1-(4-Vinylphenyl)ethanamine?

- Methodological Answer : Discrepancies (e.g., conflicting stereocenter counts vs. chiral applications ) arise from differing substituents or configuration assignments. Resolution requires:

- Multi-Technique Verification : Combine XRD, CD, and vibrational circular dichroism (VCD) to confirm absolute configuration .

- Revisiting Synthetic Protocols : Trace impurities (e.g., residual catalysts) may alter observed properties; repurification via preparative HPLC is advised .

Key Research Notes

- Contradiction Alert : While reports "0 defined stereocenters," chiral applications in perovskites and antifungal studies confirm enantiomer-specific activity. This suggests the stereogenic center arises from substituent positioning (e.g., vinyl group orientation).

- Safety Protocols : Use PPE (nitrile gloves, respirators) when handling amines, as per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.